Rac-Tolterodine-d14 (tartrate) is a deuterated form of tolterodine, a muscarinic receptor antagonist primarily used in the treatment of overactive bladder. The deuterated variant is utilized as an internal standard for quantifying tolterodine in various analytical methods, such as gas chromatography and liquid chromatography coupled with mass spectrometry. The compound is characterized by its molecular formula, which includes deuterium isotopes, enhancing its stability and detection in analytical applications.
Rac-Tolterodine-d14 (tartrate) is classified under pharmaceutical compounds, specifically as an antagonist of muscarinic acetylcholine receptors. It is derived from the racemic mixture of tolterodine, which is widely recognized for its efficacy in managing urinary incontinence. The compound is available from various suppliers, including Cayman Chemical and LGC Standards, and is typically offered in solid form with high purity levels exceeding 99% .
The synthesis of rac-tolterodine-d14 (tartrate) involves several steps that enhance the purity and yield of the final product. A notable method includes:
This synthetic route addresses previous challenges such as complex post-treatment processes and low product purity by optimizing reaction conditions and reducing the use of costly reagents.
Rac-Tolterodine-d14 participates in various chemical reactions typical for muscarinic receptor antagonists. Notably:
These reactions underline the compound's role as a therapeutic agent and its utility in pharmacological research.
Rac-Tolterodine-d14 acts primarily through antagonism of muscarinic receptors located in the bladder and other tissues. By binding to these receptors, it inhibits acetylcholine's action, leading to:
The mechanism involves competitive inhibition at receptor sites, effectively modulating physiological responses associated with overactive bladder conditions.
Rac-Tolterodine-d14 (tartrate) exhibits several notable physical and chemical properties:
These properties make it suitable for use as a reference standard in analytical chemistry.
Rac-Tolterodine-d14 (tartrate) serves multiple scientific purposes:
Through these applications, rac-tolterodine-d14 contributes significantly to both clinical research and pharmaceutical development efforts aimed at addressing urinary disorders.
Stable isotope-labeled compounds, such as deuterated analogs, are indispensable tools in modern drug metabolism and pharmacokinetic studies. Deuterium (²H or D), a non-radioactive hydrogen isotope with one proton and one neutron, is strategically incorporated into drug molecules to create distinct mass signatures without altering chemical behavior. This enables precise tracking of drug absorption, distribution, metabolism, and excretion (ADME) through mass spectrometry-based assays. Unlike radioactive isotopes, deuterium-labeled compounds offer enhanced safety and regulatory flexibility, facilitating in vivo studies in humans and animals. The kinetic isotope effect—where deuterium’s slower metabolic cleavage compared to hydrogen (C-D vs. C-H bonds)—can also provide insights into metabolic pathways and enzyme mechanisms, though this requires careful molecular design to avoid confounding pharmacological data [1] [4].
rac-Tolterodine-d~14~ tartrate features a targeted deuteration pattern with 14 deuterium atoms, primarily localized in its N,N-di(isopropyl-d~7~) groups. Each isopropyl group incorporates seven deuterium atoms (CD(CD₃)₂), resulting in a mass shift of +14 Da relative to the unlabeled molecule. This configuration is chosen because the diisopropylamino moiety is metabolically stable and structurally distal to Tolterodine’s primary metabolic sites (e.g., the hydroxymethylphenyl group). By minimizing interference with metabolic "hotspots," this design preserves the parent drug’s pharmacological behavior while ensuring the labeled version co-elutes chromatographically with native analytes—a critical requirement for accurate quantification [2] [7].
Table 1: Deuteration Profile of rac-Tolterodine-d~14~ Tartrate
Position of Deuteration | Number of Deuterium Atoms | Chemical Group | Purpose |
---|---|---|---|
Diisopropyl groups | 14 (7 per isopropyl) | N,N-di(isopropyl-d~7~) | Metabolic stability; mass differentiation |
Tartrate counterion | 0 | Unlabeled tartrate | Pharmacological equivalence to native salt form |
The molecular architecture of rac-Tolterodine-d~14~ tartrate (C₂₂D₁₄H₁₇NO·C₄H₆O₆; MW 489.66 g/mol) is engineered to serve as an internal standard in bioanalytical assays. Its deuterium atoms create a predictable +14 Da mass difference detectable via liquid chromatography-tandem mass spectrometry (LC-MS/MS). When spiked into biological matrices (e.g., plasma, urine), it co-extracts and co-elutes with non-labeled Tolterodine and its metabolites but resolves as a distinct mass spectrometric peak. This allows compensation for matrix effects and analytical variability. The racemic mixture (rac) mirrors the 50:50 enantiomeric ratio of the clinical Tolterodine formulation, ensuring uniform behavior across chiral environments. The tartrate salt enhances solubility and stability, matching the drug’s commercial formulation [1] [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7